3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound belonging to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3,8-dichloropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization under acidic conditions[_{{{CITATION{{{1{Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a ... - MDPI](https://www.mdpi.com/1420-3049/28/23/7876)[{{{CITATION{{{_2{Discovery of pyrazolo [3,4- d]pyrimidine and pyrazolo [4,3- e] 1,2,4 ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the chlorine atoms or other substituents on the ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution reactions often involve nucleophiles like amines or alcohols, with suitable solvents and temperatures.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In organic chemistry, 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives can be used to explore biological pathways and develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are investigated for their pharmacological properties. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: The compound's unique properties make it useful in material science and the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its intended use.
Comparison with Similar Compounds
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridazine
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrimidine
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness: 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern and the resulting chemical reactivity. Its unique structure allows for distinct interactions and applications compared to other triazolopyridines.
Properties
IUPAC Name |
3,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDUIISOKVWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Cl)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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